

A Spectroscopic Showdown: Differentiating 4-Methylsalicylic Acid from Its Regioisomers

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Compound of Interest

Compound Name: 4-Methylsalicylic acid

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For researchers, scientists, and professionals in drug development, the precise identification of molecular structures is paramount. This guide provides a detailed spectroscopic comparison of **4-Methylsalicylic acid** and its regioisomers: 3-Methylsalicylic acid, 5-Methylsalicylic acid, and 6-Methylsalicylic acid. Through a meticulous examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical resource for distinguishing between these closely related compounds.

The subtle shift of a single methyl group on the benzene ring of salicylic acid gives rise to four regioisomers, each with unique electronic and steric environments. These differences, though minor in structure, manifest as distinct fingerprints in various spectroscopic analyses, allowing for their unambiguous identification. This guide presents experimental data to highlight these key differences.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **4-Methylsalicylic acid** and its regioisomers.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) of the aromatic protons and the methyl protons are particularly useful for distinguishing between the isomers.

Compound	Aromatic Protons (δ , ppm)	Methyl Proton (δ , ppm)	Carboxylic Acid Proton (δ , ppm)	Phenolic Proton (δ , ppm)	Solvent
4-Methylsalicylic acid	6.7-7.8	~2.3	~11.0	~10.5	DMSO-d ₆
3-Methylsalicylic acid	6.8-7.7[1]	~2.2[2]	Not specified	Not specified	DMSO-d ₆ / Water[1][2]
5-Methylsalicylic acid	6.9-7.6[3]	~2.2	Not specified	Not specified	DMSO-d ₆ [3]
6-Methylsalicylic acid	6.7-7.4[4]	~2.4	Not specified	Not specified	Not specified[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy reveals the different carbon environments within the molecules. The chemical shifts of the carboxyl carbon, the carbon bearing the hydroxyl group, the carbon with the methyl group, and the methyl carbon itself are key diagnostic markers.

Compound	C=O (Carboxyl)	C-OH (Phenolic)	C-CH ₃	Aromatic Carbons	-CH ₃	Solvent
4-Methylsalicylic acid	~172	~161	~147	111-132	~21	Not specified
3-Methylsalicylic acid	~173	~159	~128	116-137	~16	Not specified
5-Methylsalicylic acid	~173	~159	~128	117-138	~20	Not specified
6-Methylsalicylic acid	~174	~161	~120	116-140	~20	Not specified

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies (in cm^{-1}) of the O-H, C=O, and C-H bonds are particularly informative.

Compound	O-H Stretch (Carboxylic Acid) (cm ⁻¹)	O-H Stretch (Phenol) (cm ⁻¹)	C=O Stretch (Carboxylic Acid) (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)
4-Methylsalicylic acid	2500-3300 (broad)	~3200	~1650-1670	~1610, ~1450
3-Methylsalicylic acid	2500-3200 (broad)[5]	~3200[5]	~1650-1680[5]	~1600, ~1450[5]
5-Methylsalicylic acid	2500-3300 (broad)	~3200	~1650-1670	~1600, ~1480
6-Methylsalicylic acid	2500-3300 (broad)	~3200	~1650-1670	~1600, ~1460

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. While all isomers have the same molecular weight, their fragmentation patterns can differ.

Compound	Molecular Ion (M ⁺) (m/z)	Key Fragment Ions (m/z)
4-Methylsalicylic acid	152	134, 106, 77
3-Methylsalicylic acid	152[2]	134, 106, 78[2]
5-Methylsalicylic acid	152	134, 106, 77
6-Methylsalicylic acid	152	134, 106, 78

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the analyte (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5]

Infrared (IR) Spectroscopy

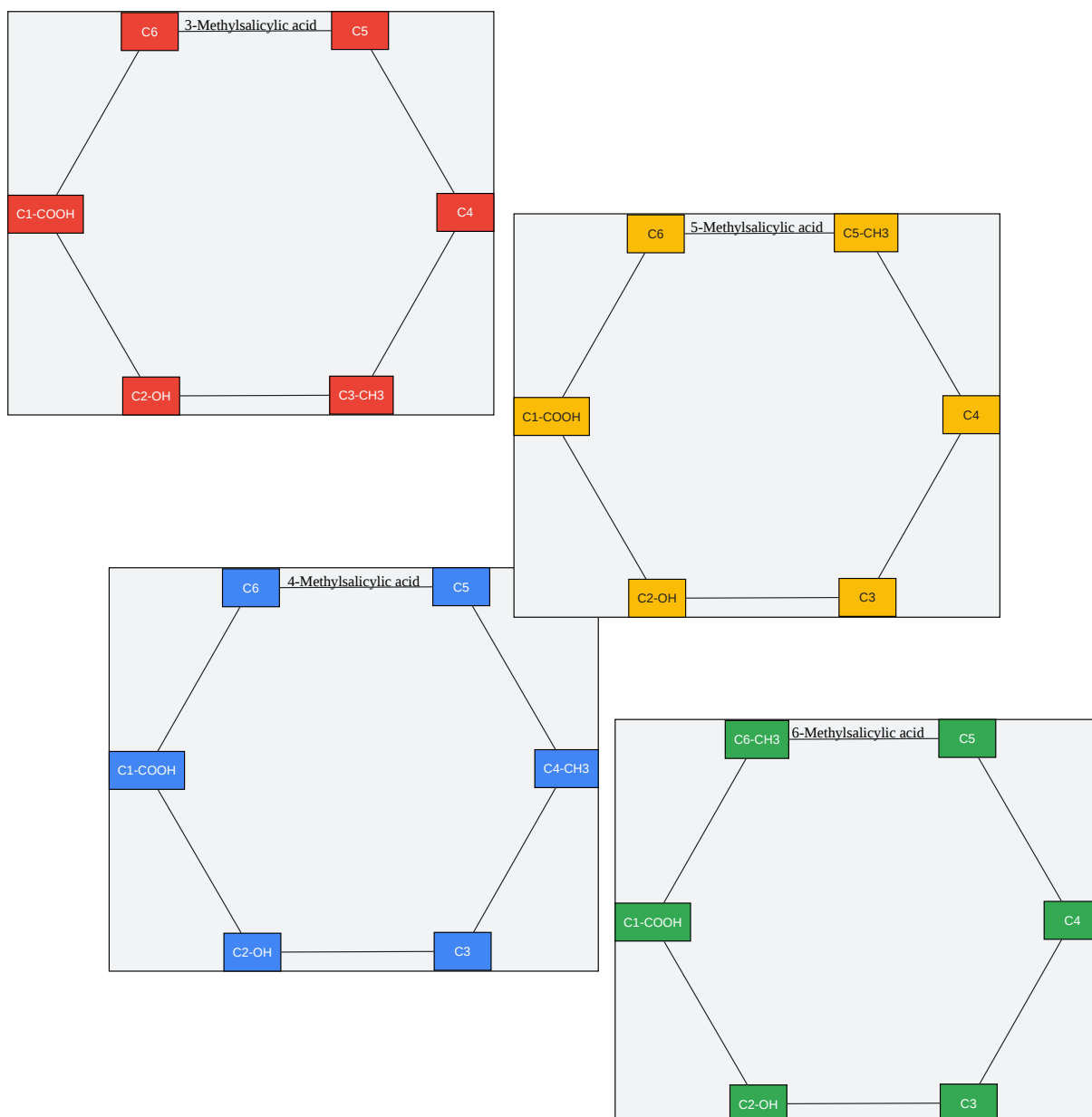
Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. [5] Solid samples can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. [6]

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS). [5] For Electron Ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). [5]

Visualization of Structural Isomers

The following diagram illustrates the structural differences between **4-Methylsalicylic acid** and its regioisomers.



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Caption: Chemical structures of the regioisomers of methylsalicylic acid.

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